molecular formula C20H15ClF2N2O3S B2492562 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide CAS No. 337922-48-2

2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide

Cat. No. B2492562
CAS RN: 337922-48-2
M. Wt: 436.86
InChI Key: XHBABKMECMKZLV-UHFFFAOYSA-N
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Description

The compound 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide is a structurally complex molecule that includes an acetamide group linked to a phenyl ring with sulfonyl and chloro substituents, as well as a difluorophenyl ring. While the specific compound is not directly discussed in the provided papers, related structures have been synthesized and analyzed, providing insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acylation of aniline derivatives with acetic anhydride or acetyl chloride. For instance, the synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide involves the reaction of 2,4-dimethylphenylamine with chloroacetyl chloride . Similarly, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . These methods could potentially be adapted for the synthesis of 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of N-H...O hydrogen bonds, which often lead to the formation of chains or networks in the crystal structure. For example, in 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the phenyl rings and the acetamide group indicates a significant twist, which could affect the overall molecular conformation . This information suggests that the molecular structure of 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide would also exhibit specific geometric parameters that influence its crystal packing and interactions.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The presence of electron-withdrawing or electron-donating substituents on the phenyl rings can further influence the chemical behavior of these compounds. For instance, the presence of nitro groups in 2-Chloro-N-(2,4-dinitrophenyl) acetamide contributes to intramolecular hydrogen bonding and solvatochromic effects, which are changes in color with solvent polarity . These characteristics could be relevant when considering the reactivity of 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The intermolecular hydrogen bonding often leads to higher melting points and boiling points. The presence of halogen atoms, such as chlorine and fluorine, can also affect the lipophilicity and electronic properties of the compound. For example, the crystal structure of 2-Bromo-N-(2-chlorophenyl)acetamide reveals how halogen interactions can influence the crystal packing . Additionally, the optical properties of these compounds can vary with the solvent, as demonstrated by the solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide . These insights can be extrapolated to predict the properties of 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide.

Scientific Research Applications

Structural Analysis

  • Conformation and Crystal Structure : Research has shown that compounds similar to 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide exhibit specific molecular conformations and crystal structures. For instance, studies on similar compounds like 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide have detailed the dihedral angles and hydrogen bonding patterns in these molecules, which are key for understanding their chemical behavior and potential applications (Praveen et al., 2013).

  • Molecular Interactions and Conformations : Investigations into the conformation of similar molecules, like N-(2,3-Dichloro­phen­yl)benzamide, have provided insights into the molecular interactions and spatial arrangements, which are crucial for the synthesis of new compounds with desired properties (Gowda et al., 2007).

Chemical Synthesis and Modification

  • Cyclopalladation of Aniline Derivatives : Research on the cyclopalladation of aniline derivatives, including compounds structurally similar to 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide, has shown how these compounds can be modified to form complex structures with potential applications in catalysis and material science (Mossi et al., 1992).

  • Synthesis of Novel Derivatives : Efforts in synthesizing novel derivatives of similar compounds have been explored, potentially leading to the discovery of new materials or pharmaceutical agents. This includes research on the synthesis and characterization of various acetamide derivatives (Fadel & Al-Azzawi, 2021).

Potential Therapeutic Applications

  • Antiviral and Anticancer Properties : Some research has explored the therapeutic effects of anilidoquinoline derivatives, closely related to 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide, demonstrating significant antiviral and anticancer properties (Ghosh et al., 2008).

  • Antimicrobial Activity : Studies have also investigated the antimicrobial activity of sulfonamide derivatives, which are chemically related, indicating potential use in developing new antibacterial and antifungal agents (Ghorab et al., 2015).

Future Directions

The future directions for this compound could involve further investigation into its electrochemical behavior and potential applications in the synthesis of polymers, dyes, agricultural chemicals, and pharmaceuticals .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N2O3S/c21-14-6-9-16(10-7-14)25(29(27,28)17-4-2-1-3-5-17)13-20(26)24-15-8-11-18(22)19(23)12-15/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBABKMECMKZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide

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